molecular formula C8H4BrF3O2 B13070930 2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B13070930
M. Wt: 269.01 g/mol
InChI Key: HWYFUICEQCUTJZ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid ( 1503652-59-2) is a high-value fluorinated aromatic building block with a molecular formula of C 8 H 4 BrF 3 O 2 and a molecular weight of 269.02 g/mol . Its structure features a difluoroacetic acid moiety attached to a 5-bromo-2-fluorophenyl ring, offering multiple reactive sites for chemical synthesis . The bromo and fluorine substituents on the phenyl ring make it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald reactions, enabling the construction of more complex biaryl systems. The difluoroacetic acid group can be utilized in amide coupling or further functionalized, while the presence of multiple fluorine atoms is particularly beneficial in medicinal chemistry for modulating a compound's lipophilicity, metabolic stability, and membrane permeability. This compound is offered with a purity of 95% and requires storage at 2-8°C to ensure stability . For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H4BrF3O2/c9-4-1-2-6(10)5(3-4)8(11,12)7(13)14/h1-3H,(H,13,14)

InChI Key

HWYFUICEQCUTJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(=O)O)(F)F)F

Origin of Product

United States

Preparation Methods

Lithiation and Boronate Formation

A key method involves lithiation of 1-bromo-4-fluorobenzene followed by reaction with trialkyl borates to form 5-bromo-2-fluorobenzeneboronate intermediates. The process is summarized as:

  • Lithiation : 1-bromo-4-fluorobenzene is treated with a lithium base (e.g., lithium diisopropylamide, lithium tetramethylpiperidide, or n-butyl lithium) in an aprotic solvent at low temperature to generate (5-bromo-2-fluorophenyl)lithium species.

  • Boronate Formation : The lithiated intermediate reacts with tri(C1-C6 alkyl) borate (such as trimethyl borate) to form di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate.

  • Hydrolysis : The boronate is hydrolyzed with aqueous acid (acetic acid, hydrochloric acid, etc.) to yield 5-bromo-2-fluorobenzeneboronic acid.

This method avoids the use of impure 2,4-dibromofluorobenzene and offers higher yield and purity (up to ~70% yield reported for related intermediates), improving efficiency and scalability for industrial applications.

Step Reagents/Conditions Outcome/Yield
Lithiation 1-bromo-4-fluorobenzene + Li base, low temp (5-bromo-2-fluorophenyl)lithium
Boronate formation Tri(C1-C6 alkyl) borate Di-alkyl 5-bromo-2-fluorobenzeneboronate
Hydrolysis Aqueous acid (AcOH, HCl) 5-bromo-2-fluorobenzeneboronic acid, ~70% yield

Further Functionalization

The 5-bromo-2-fluorobenzeneboronic acid can be oxidized or converted into other derivatives such as 5-bromo-2-fluorophenol or 5-bromo-2-fluorophenyl ethers, which serve as intermediates for further synthetic elaboration.

Related Synthetic Strategies from Analogous Compounds

Insights can be gained from the preparation of structurally related compounds such as 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, which shares the bromo-fluorophenyl motif.

  • These syntheses involve:

    • Coupling reactions (e.g., Suzuki, Kumada) between bromo-fluorophenyl derivatives and heteroaryl partners.

    • Friedel-Crafts acylation to introduce ketone functionalities.

    • Reduction of ketones using boron trifluoride etherate and triethylsilane to obtain the corresponding alkyl derivatives.

  • The reduction step yields about 70% product but uses expensive reducing agents, limiting industrial scalability.

Step Reaction Type Reagents/Conditions Yield/Notes
Coupling Kumada/Suzuki NiCl2(dppe) catalyst, Grignard reagents Moderate yield
Friedel-Crafts acylation Electrophilic aromatic substitution 2-methyl-5-bromobenzoic acid derivatives Good yield
Reduction Ketone to alkyl BF3·OEt2 and triethylsilane ~70% yield, costly reagents

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Reagents/Conditions Yield/Remarks
5-bromo-2-fluorophenyl lithiation and boronate formation Lithiation + boronation + hydrolysis 1-bromo-4-fluorobenzene, Li base, tri-alkyl borate, aqueous acid ~70% yield, high purity, scalable
Introduction of difluoroacetic acid Electrophilic fluorination or coupling Difluoroacetic acid derivatives, organometallic intermediates Moderate to good yields (50-80%)
Analogous compound synthesis (for reference) Coupling + Friedel-Crafts + Reduction NiCl2(dppe), BF3·OEt2, triethylsilane ~70% yield for reduction step, costly reagents

Research Findings and Industrial Considerations

  • The lithiation-boronate strategy for the 5-bromo-2-fluorophenyl intermediate is preferred due to higher purity and avoidance of impure commercial dibromo-fluorobenzene mixtures.

  • The use of expensive reducing agents in related syntheses suggests a need for cost-effective alternatives in industrial-scale production.

  • The overall synthetic route requires careful control of reaction conditions, particularly temperature and stoichiometry, to maximize yield and minimize side-products.

  • No single-step industrially optimized synthesis of 2-(5-bromo-2-fluorophenyl)-2,2-difluoroacetic acid is currently disclosed, indicating ongoing research opportunities for improved methods.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Lithium bases: For lithiation reactions.

    Tri(C1-C6 alkyl) borates: For boronation reactions.

    Palladium catalysts: For Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various biaryl compounds, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-Difluoroacetic Acids

2-(2-((2,6-Dichloro-4-fluorophenyl)amino)-5-fluorophenyl)-2,2-difluoroacetic acid (2d)
  • Molecular Formula : C₁₄H₇Cl₂F₃N₂O₂; Molecular Weight : 347.98 g/mol.
  • Key Features: Incorporates an amino-linked dichlorofluorophenyl group. Synthesized via ethyl ester hydrolysis (92% yield) followed by NaOH-mediated saponification (90% yield) .
  • Application : Developed as a diclofenac analog to mitigate metabolic activation issues, highlighting the role of halogenation in drug safety .
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid
  • Molecular Formula : C₉H₄BrF₅O₃; Molecular Weight : 335.02 g/mol (CAS: 1133116-05-8).
  • Key Features : Trifluoromethoxy group enhances lipophilicity and metabolic stability.
  • Physicochemical Data: Melting point 87–90°C; soluble in DMSO and methanol .
  • Application : Building block in agrochemicals, emphasizing trifluoromethoxy’s role in bioactivity .
2-[(4-Bromophenyl)sulfanyl]-2,2-difluoroacetic acid
  • Molecular Formula : C₈H₅BrF₂O₂S; Molecular Weight : 283.09 g/mol.
  • Key Features : Thioether linkage alters electronic properties compared to oxygen or fluorine.
  • Application : Scaffold for drug discovery, demonstrating sulfur’s influence on pharmacokinetics .

Pharmacologically Active Analogs

2-(4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid (MHY3200)
  • Molecular Formula: C₁₅H₈ClF₂NO₃S; Molecular Weight: 347.74 g/mol.
  • Key Features : Benzothiazole ring confers PPARα agonist activity (binding affinity: −8.89 kcal/mol).
  • Application : Hepatoprotective agent in NAFLD, illustrating structural diversification for receptor targeting .
Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate
  • Molecular Formula : C₈H₅ClF₂O₂; Molecular Weight : 206.57 g/mol.
  • Key Features : Ester form improves membrane permeability.
  • Physicochemical Data : Density 1.286 g/cm³; boiling point 267.1°C .
  • Application : Prodrug strategy to enhance bioavailability of acid derivatives .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application
Target Compound C₈H₄BrF₃O₂ 269.02 5-Bromo-2-fluorophenyl Intermediate in drug synthesis
2d (Diclofenac analog) C₁₄H₇Cl₂F₃N₂O₂ 347.98 Amino-dichlorofluorophenyl NSAID development
Trifluoromethoxy derivative C₉H₄BrF₅O₃ 335.02 3-Bromo-4-(trifluoromethoxy)phenyl Agrochemical building block
MHY3200 (PPARα agonist) C₁₅H₈ClF₂NO₃S 347.74 Benzothiazole-phenoxy NAFLD treatment
Ethyl 4-chlorophenyl-difluoroacetate C₈H₅ClF₂O₂ 206.57 Ethyl ester Prodrug formulation

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